molecular formula C17H28ClN3O3 B034300 Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride CAS No. 109966-65-6

Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride

Cat. No. B034300
CAS RN: 109966-65-6
M. Wt: 357.9 g/mol
InChI Key: RPNBKFGQZFKPEK-UHFFFAOYSA-N
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Description

Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride, also known as Propyl-DDEAC, is a chemical compound that is widely used in scientific research. It is a derivative of the drug DDEAC, which is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Propyl-DDEAC has been found to have a similar mechanism of action, making it a valuable tool in the study of the nervous system and related diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TM5441 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of TM5441 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

TM5441 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of TM5441, which can be used for further research and development .

Scientific Research Applications

TM5441 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TM5441

properties

CAS RN

109966-65-6

Molecular Formula

C17H28ClN3O3

Molecular Weight

357.9 g/mol

IUPAC Name

diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride

InChI

InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H

InChI Key

RPNBKFGQZFKPEK-UHFFFAOYSA-N

SMILES

CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-]

Canonical SMILES

CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-]

synonyms

Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride

Origin of Product

United States

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